

# Toxicological profile of ethylenethiourea in rodent models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ethylenethiourea**

Cat. No.: **B1671646**

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **Ethylenethiourea** in Rodent Models

## Introduction

**Ethylenethiourea** (ETU), or 2-imidazolidinethione, is a heterocyclic organic compound primarily used as a vulcanization accelerator in the production of polychloroprene (neoprene) and other elastomers.<sup>[1][2]</sup> It is also a significant contaminant, metabolite, and environmental degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb and maneb.<sup>[1][3][4]</sup> Due to its presence as a residue in agricultural products and its formation during cooking, there is potential for human exposure.<sup>[1]</sup>

In rodent models, ETU has demonstrated a range of toxicological effects, most notably on the thyroid gland. It is a known goitrogen, carcinogen, and a potent teratogen, particularly in rats.<sup>[1][5]</sup> The U.S. Environmental Protection Agency (EPA) has classified **ethylenethiourea** as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animal studies.<sup>[1]</sup> This technical guide provides a comprehensive overview of the toxicological profile of ETU in rodent models, detailing its mechanism of action, and summarizing key findings from acute, chronic, carcinogenicity, reproductive, and genotoxicity studies.

## Mechanism of Action: Thyroid Toxicity

The primary mechanism of ETU's toxicity is the inhibition of thyroid peroxidase (TPX), a key enzyme in the synthesis of thyroid hormones.<sup>[6][7]</sup> TPX catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to

form thyroxine (T4) and triiodothyronine (T3). ETU's inhibition of TPX occurs in the presence of iodide ions and involves its own oxidative metabolism.[6] This disruption leads to a decrease in circulating T3 and T4 levels.

The reduction in thyroid hormones triggers a compensatory feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis. The pituitary gland increases its secretion of thyroid-stimulating hormone (TSH), which leads to chronic stimulation of the thyroid gland. This sustained stimulation can result in thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of adenomas and carcinomas.[4][8]



[Click to download full resolution via product page](#)

**Caption:** Mechanism of ETU-induced thyroid toxicity via inhibition of thyroid peroxidase.

## Acute Toxicity

ETU exhibits moderate acute toxicity following oral administration in rodent models.

| Species | Strain        | Sex | Route of Administration | LD50 (mg/kg bw)       | Reference           |
|---------|---------------|-----|-------------------------|-----------------------|---------------------|
| Rat     | Not specified | M/F | Oral                    | 545                   | <a href="#">[9]</a> |
| Rat     | Not specified | M/F | Oral                    | 900                   | <a href="#">[9]</a> |
| Mouse   | Not specified | M/F | Oral                    | 200 (enzyme increase) | <a href="#">[9]</a> |

#### Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

- **Test Animals:** Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used. Animals are acclimated for at least 5 days.
- **Housing and Feeding:** Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally in a single dose by gavage. A default dose progression factor of 3.2 is typically used.
- **Procedure:** Dosing is performed sequentially in single animals. The first animal receives a dose one step below the best preliminary estimate of the LD50. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.
- **Observations:** Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for up to 14 days post-dosing.
- **Endpoint:** The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

## Subchronic and Chronic Toxicity

Repeated exposure to ETU in the diet primarily targets the thyroid gland, with effects observed at concentrations as low as 17 mg/kg of diet in long-term studies.

| Species | Strain         | Duration  | Route | NOAEL (ppm) | LOAEL (ppm)   | Effects observed at LOAEL                                         | Reference |
|---------|----------------|-----------|-------|-------------|---------------|-------------------------------------------------------------------|-----------|
| Rat     | Not specified  | 90 days   | Diet  | 25          | 125           | Altered thyroid function<br>(increased TSH), thyroid hyperplasia. | [10]      |
| Rat     | Osborne-Mendel | 120 days  | Diet  | 50          | 100           | Increase d thyroid:b ody weight ratio, decrease d iodine uptake.  | [11]      |
| Rat     | Charles River  | 12 months | Diet  | -           | 125 (females) | Decrease d body weight, altered iodine uptake.                    | [11]      |
| Rat     | Not specified  | 24 months | Diet  | 5 (males)   | 17 (males)    | Increase d incidence of thyroid tumors.                           | [11]      |
| Rat     | Sprague-Dawley | 8 months  | Water | 50          | 500           | Alterations in hepatic                                            | [12]      |

cell  
morpholo  
gy  
(increase  
d SER,  
decrease  
d RER).

---

### Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

- Test Animals: At least 20 animals (10 males, 10 females) per group, typically rats.
- Dose Levels: A control group and at least three dose levels are used. The highest dose should induce toxic effects but not death or severe suffering.
- Administration: The test substance is administered daily for 90 days, typically via the diet, drinking water, or gavage.
- Observations:
  - Daily: Clinical signs of toxicity.
  - Weekly: Detailed clinical observations, body weight, food/water consumption.
  - Prior to study and at termination: Ophthalmoscopy, hematology, and clinical biochemistry (including T3, T4, TSH).
- Pathology: At termination, all animals undergo a full gross necropsy. Organ weights (including thyroid, liver, pituitary) are recorded. Histopathological examination is performed on all organs from the control and high-dose groups, with target organs examined in all dose groups.
- Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

## Carcinogenicity

Long-term bioassays in both rats and mice have provided sufficient evidence of ETU's carcinogenicity. The primary target organ is the thyroid gland in both species, with the liver and pituitary gland also being targets in mice.[3][13][14]

| Species | Strain | Exposure Duration | Route | Target Organs                                   | Tumor Types                                                                           | Reference   |
|---------|--------|-------------------|-------|-------------------------------------------------|---------------------------------------------------------------------------------------|-------------|
| Rat     | F344/N | 2 years           | Diet  | Thyroid Gland                                   | Follicular-cell carcinoma                                                             | [3][14]     |
| Mouse   | B6C3F1 | 2 years           | Diet  | Thyroid Gland, Liver, Pituitary Gland (females) | (thyroid), Hepatocellular carcinoma (liver), Adenoma of the pars distalis (pituitary) | [3][13][14] |

#### Experimental Protocol: Carcinogenicity Bioassay (NTP TR-388 Model)

This protocol outlines a study design to assess carcinogenicity, including the effects of exposure during different life stages.[2]



[Click to download full resolution via product page](#)

**Caption:** Workflow for a carcinogenicity bioassay with varied exposure windows.

## Reproductive and Developmental Toxicity

ETU is a potent teratogen in rats, causing severe developmental abnormalities, but is less potent in other rodent species like mice.[1][5][15] The primary effects are on the central nervous system.

| Species | Strain         | Doses (mg/kg/day) | Gestation Days of Exposure | Key Developmental Effects                                                                                                      | Reference |
|---------|----------------|-------------------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat     | Sprague-Dawley | 15, 25, 35        | 6-20                       | <p>Cranial meningocele, severe hind limb talipes, short/kinky tails.</p> <p>Reduced fetal body weight at the highest dose.</p> | [11][16]  |
| Rat     | Not specified  | >10               | Not specified              | <p>Neuroteratogen inducing communication hydrocephalus.</p>                                                                    | [5]       |
| Rabbit  | Not specified  | 80                | 7-20                       | <p>Increased resorptions, decreased brain weight.</p>                                                                          | [11][17]  |
| Mouse   | CD-1           | 100, 200          | 7-16                       | <p>Not clearly teratogenic at doses non-toxic to the dam.</p>                                                                  | [11][15]  |
| Hamster | Golden         | 75, 150, 300      | 5-10                       | <p>Not teratogenic.</p>                                                                                                        | [11]      |

## Experimental Protocol: Developmental Toxicity Study (OECD TG 414)

[Click to download full resolution via product page](#)**Caption:** Workflow for a standard developmental toxicity study in rodents.

## Genotoxicity

The genotoxic potential of ETU is a subject of debate. While many authorities have concluded that ETU is not a mammalian genotoxin, some studies show evidence of weak genotoxic activity.[\[18\]](#)[\[19\]](#) It is generally considered that the carcinogenic effects of ETU, particularly on the thyroid, are due to a non-genotoxic, threshold-based mechanism related to hormonal disruption.[\[18\]](#)

| Assay Type                        | System                        | Metabolic Activation | Result                                                  | Reference                                 |
|-----------------------------------|-------------------------------|----------------------|---------------------------------------------------------|-------------------------------------------|
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium TA1535 | Without S9           | Weakly positive at high concentrations (>1000 µg/plate) | <a href="#">[19]</a>                      |
| Chromosomal Aberrations           | Cultured Mammalian Cells      | With/Without S9      | Positive                                                | <a href="#">[19]</a>                      |
| Dominant Lethal Mutation          | Mouse                         | In vivo              | Negative / Suggestive<br>Positive (conflicting reports) | <a href="#">[19]</a> <a href="#">[20]</a> |
| Micronucleus Test                 | Mouse                         | In vivo              | Negative                                                | <a href="#">[20]</a>                      |
| Sister Chromatid Exchange         | Mouse                         | In vivo              | Negative                                                | <a href="#">[20]</a>                      |
| Unscheduled DNA Synthesis (UDS)   | Rodent Cells                  | In vitro             | Negative                                                | <a href="#">[20]</a>                      |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

- Test Animals: Groups of mice or rats of a single sex (or both if relevant) are used.

- Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels plus a vehicle and positive control (e.g., ethylnitrosourea) are used.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final treatment (e.g., 24 and 48 hours).
- Slide Preparation: Smears are prepared, fixed, and stained (e.g., with Giemsa) to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).
- Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.
- Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

## Conclusion

The toxicological profile of **ethylenethiourea** in rodent models is well-characterized. Its primary mode of action is the disruption of thyroid hormone synthesis through the inhibition of thyroid peroxidase, which leads to chronic thyroid stimulation and, ultimately, neoplasia in rats and mice. This goitrogenic and carcinogenic activity is considered to operate via a non-genotoxic, threshold-based mechanism. Furthermore, ETU is a potent developmental toxicant in rats, inducing severe central nervous system defects. Its acute toxicity is moderate, and its genotoxic potential is considered weak and not a primary driver of its carcinogenicity. This comprehensive data set from rodent studies is critical for assessing the potential risks of human exposure to ETU.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [epa.gov](http://epa.gov) [epa.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of Ethylene Thiourea (CAS: 96-45-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [ntp.niehs.nih.gov]
- 4. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 5. Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [[nepis.epa.gov](http://nepis.epa.gov)]
- 9. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dietary subacute toxicity of ethylene thiourea in the laboratory rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [publications.iarc.who.int](http://publications.iarc.who.int) [publications.iarc.who.int]
- 12. The effects of ethylene thiourea administration upon rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Difference in teratogenic potency of ethylenethiourea in rats and mice: relative contribution of embryonic and maternal factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Difference in the developmental toxicity of ethylenethiourea and three N,N'-substituted thiourea derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethylenethiourea: teratogenicity study in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The genetic toxicology of ethylenethiourea: a case study concerning the evaluation of a chemical's genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Toxicological profile of ethylenethiourea in rodent models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671646#toxicological-profile-of-ethylenethiourea-in-rodent-models>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)